1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS 849067-90-9 properties
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS 849067-90-9 properties
An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 849067-90-9): Properties, Synthesis, and Applications in Drug Discovery
Introduction
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, commonly known in the scientific community as 7-azaindole-5-carbaldehyde, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its structure, which features a pyrrole ring fused to a pyridine ring, serves as a bioisosteric replacement for indole, a privileged scaffold found in numerous biologically active molecules.[1][2] The strategic placement of the aldehyde functional group at the C-5 position provides a versatile chemical handle for synthetic elaboration, enabling chemists to construct complex molecular architectures with tailored pharmacological profiles. This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its reactivity and critical role in the development of targeted therapeutics.
Section 1: Physicochemical and Spectroscopic Profile
The utility of any chemical intermediate begins with a thorough understanding of its intrinsic properties. These characteristics dictate its handling, storage, reactivity, and analytical identification.
Physicochemical Properties
The core data for 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Reference(s) |
| CAS Number | 849067-90-9 | [3] |
| Molecular Formula | C₈H₆N₂O | [4] |
| Molecular Weight | 146.15 g/mol | [4] |
| Appearance | Light yellow to yellow solid | [3][5] |
| Melting Point | 181-182 °C | [3][4] |
| Predicted Density | 1.368 ± 0.06 g/cm³ | [3][5] |
| Predicted pKa | 13.02 ± 0.40 | [3][5] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [3][5] |
Spectroscopic Analysis (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically in the δ 9.8-10.2 ppm range. The pyrrole N-H proton is expected to be a broad singlet, also downfield (δ 11.0-13.0 ppm), with its chemical shift being sensitive to solvent and concentration. The protons on the pyridine and pyrrole rings will appear in the aromatic region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their positions on the bicyclic system.
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¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon at approximately δ 185-195 ppm. The remaining seven carbon atoms of the 7-azaindole core will resonate in the δ 100-150 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching of the pyrrole ring.
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Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 146, corresponding to the molecular weight of the compound.
Section 2: Synthesis and Mechanistic Insights
The introduction of a formyl group onto an electron-rich aromatic system is a cornerstone of organic synthesis. For 7-azaindole, the Vilsmeier-Haack reaction is the most direct and widely employed method for this transformation.
The Vilsmeier-Haack Reaction: Mechanism
This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate activated aromatic rings.[8] The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, which is the active formylating agent.[9]
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the Vilsmeier reagent. The C-5 position is susceptible to electrophilic attack. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde.[8]
Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation
The following protocol is a representative procedure adapted from standard Vilsmeier-Haack conditions for heterocyclic compounds.
Objective: To synthesize 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde from 1H-Pyrrolo[2,3-b]pyridine.
Reagents & Materials:
-
1H-Pyrrolo[2,3-b]pyridine (7-azaindole)
-
Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), aqueous solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
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Reagent Preparation (Causality: Controlled Formation of Vilsmeier Reagent): In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic and controlling the temperature prevents degradation. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction: Dissolve 7-azaindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Heating: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC. Heating provides the necessary activation energy for the electrophilic substitution on the moderately activated 7-azaindole ring.
-
Quenching and Hydrolysis (Causality: Neutralization and Product Formation): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. This hydrolyzes the excess Vilsmeier reagent and the iminium intermediate. Basify the acidic solution by slowly adding a cold aqueous solution of NaOH or NaHCO₃ until the pH is ~8-9. This step is crucial for neutralizing the acid and ensuring the product is in its free base form for extraction. The product may precipitate as a solid at this stage.
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Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the desired aldehyde product, separating it from inorganic salts.
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Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde as a yellow solid.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde stems from its aldehyde functionality, which serves as a versatile anchor for introducing molecular diversity.[10]
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Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for installing amine side chains. The aldehyde first condenses with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.
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Oxidation: The aldehyde can be easily oxidized to the corresponding 5-carboxylic acid using standard oxidizing agents. This carboxylic acid provides another key functional handle for forming amides or esters.
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Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to the primary alcohol, providing a site for ether linkages or other modifications.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the introduction of diverse substituents with controlled stereochemistry.
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Condensation Reactions: The aldehyde can react with active methylene compounds (Knoevenagel condensation) or form other derivatives like oximes and hydrazones, which are themselves useful intermediates.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
The 7-azaindole scaffold is a cornerstone of modern drug design, particularly in the field of kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site in many kinases makes it an ideal core structure.[11][12]
Role as a Kinase Hinge-Binder
Many small-molecule kinase inhibitors function by competing with ATP. The 7-azaindole nucleus mimics the adenine portion of ATP. Specifically, the pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole proton (N1-H) acts as a hydrogen bond donor. This pattern allows it to bind effectively to the "hinge" region connecting the N- and C-lobes of the kinase domain. The aldehyde at the C-5 position, or derivatives synthesized from it, extends into the solvent-exposed region, allowing for modifications that can enhance potency and selectivity for the target kinase.[13]
Case Studies
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FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to design potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[12][13] Structure-activity relationship (SAR) studies have shown that modifications originating from the C-5 position are critical for achieving high potency and selectivity.
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PDE4B Inhibitors: Through a scaffold-hopping approach, researchers have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B (PDE4B), a target for inflammatory and central nervous system diseases.[14] While this example involves substitution at the C-2 position, it underscores the broad utility and versatility of the 7-azaindole core in drug discovery programs targeting diverse enzyme classes.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is essential for user safety.
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Hazards: The compound is classified as an irritant and may be harmful if inhaled or swallowed. It is known to cause skin and serious eye irritation.[4] The toxicological properties have not been fully investigated.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]
-
Handling: Avoid creating dust. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may cause decomposition.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[3]
Conclusion
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is more than just a chemical intermediate; it is a gateway to vast chemical space and a key enabler in the quest for novel therapeutics. Its robust synthesis, versatile reactivity, and the privileged nature of its 7-azaindole core make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to leverage this building block to its full potential, accelerating the design and development of next-generation targeted therapies for a wide range of human diseases.
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